Hpph

Description

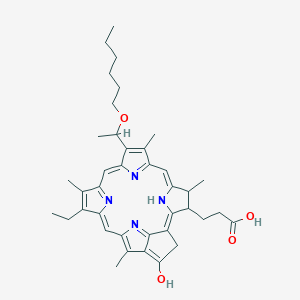

Structure

3D Structure

Properties

IUPAC Name |

3-[11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBADHCONCMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HPPH in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer employed in photodynamic therapy (PDT). We will delve into the core photochemical and photobiological processes, cellular uptake and localization, and the intricate signaling pathways that culminate in tumor cell death.

Core Mechanism: The Photochemical Basis of this compound-PDT

Photodynamic therapy is a non-invasive treatment modality that relies on the interplay of a photosensitizer, light, and molecular oxygen.[1] this compound, a chlorophyll derivative, exhibits strong absorption in the near-infrared spectrum (around 660-670 nm), which allows for deeper tissue penetration of the activating light.[2] The fundamental mechanism of this compound-PDT can be dissected into the following key steps:

-

Photoexcitation: Upon administration, this compound selectively accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength excites the this compound molecule from its ground state to a short-lived singlet excited state.

-

Intersystem Crossing: The excited singlet state of this compound can then undergo intersystem crossing to a more stable, long-lived triplet excited state.

-

Generation of Reactive Oxygen Species (ROS): The triplet-state this compound can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with biological substrates like lipids, proteins, and nucleic acids by transferring a hydrogen atom to form free radicals and radical ions. These radicals can further react with oxygen to produce reactive oxygen species (ROS).[3]

-

Type II Reaction: This is the predominant and more critical pathway for many photosensitizers, including this compound. The triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[3] Singlet oxygen is a major cytotoxic agent responsible for the biological effects in Type II PDT.[4]

-

The high reactivity and short half-life of ROS and singlet oxygen confine the cytotoxic effects to a radius of approximately 20 nm from their site of generation, ensuring localized tumor destruction.[3]

Cellular Uptake and Subcellular Localization

The efficacy of this compound-PDT is intrinsically linked to its efficient uptake and strategic localization within tumor cells. This compound is hydrophobic and is often formulated with delivery vehicles to enhance its solubility and bioavailability.

-

Cellular Uptake: The precise mechanisms of this compound uptake are multifaceted and can be cell-type specific. Studies suggest that this compound can be taken up by tumor cells through various mechanisms. Flow cytometry is a common technique used to characterize and quantify the cellular uptake of this compound and its derivatives.[5]

-

Subcellular Localization: Following uptake, this compound preferentially localizes in the membranes of several key organelles, including the mitochondria, lysosomes, and the endoplasmic reticulum.[2] This localization is critical as it dictates the primary sites of photodamage and the subsequent cell death pathways that are initiated. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway.

Signaling Pathways and Induction of Cell Death

The ROS generated during this compound-PDT inflicts oxidative damage on cellular components, leading to the activation of multiple signaling pathways that culminate in cell death. The primary modes of cell death induced by this compound-PDT are apoptosis and necrosis, with the specific pathway often depending on the treatment dose and the subcellular localization of the photosensitizer.

-

Apoptosis (Programmed Cell Death): this compound-PDT can effectively induce apoptosis, a controlled and non-inflammatory form of cell death.

-

Mitochondrial (Intrinsic) Pathway: Damage to the mitochondria by ROS can lead to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis. The mitochondrial-dependent caspase pathway has been identified as a key mechanism of tumor cell inhibition by this compound derivatives.[2]

-

-

Necrosis: At higher PDT doses, or when cellular energy (ATP) is depleted, cells may undergo necrosis, a form of cell death characterized by cell swelling and lysis, which can provoke an inflammatory response.

The extent of necrosis is a critical determinant of treatment outcome and can be correlated with dosimetric quantities.[4][6]

Quantitative Data in this compound-PDT

Quantitative understanding of the photophysical properties and biological efficacy of this compound is crucial for optimizing treatment protocols. The following tables summarize key quantitative data related to this compound.

| Photophysical Property | Value/Range | Reference |

| Absorption Maximum | 660-670 nm | [2] |

| Singlet Oxygen Quantum Yield | ~55% (for iso-HPPH) | [2] |

| Biological Parameter | Value/Range | Cell Line/Model | Reference |

| In vitro Concentration for PDT | 0.005-1 µg/ml | Eca109 (esophageal) | [7] |

| In vivo Dose for PDT | 0.15, 0.3, 0.6 mg/kg | Mice with Eca109 tumors | [7] |

| In vivo this compound Concentration | ~0.15–0.51 µM | RIF tumors in mice | [8] |

| Singlet Oxygen Threshold for Necrosis | 0.41 – 0.56 mM | RIF tumors in mice | [4] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the mechanism of action of this compound-PDT.

5.1. Cellular Uptake Analysis by Flow Cytometry

-

Objective: To quantify the intracellular accumulation of this compound.

-

Methodology:

-

Tumor cells (e.g., Colon 26, U87) are seeded in appropriate culture vessels and allowed to adhere.[5]

-

Cells are incubated with a known concentration of this compound (e.g., 1 µM) for a specific duration in the dark.[5]

-

Following incubation, cells are washed with phosphate-buffered saline (PBS) to remove extracellular photosensitizer.

-

Cells are then harvested, for example by trypsinization, and resuspended in PBS.

-

The fluorescence intensity of the cell suspension is analyzed using a flow cytometer equipped with appropriate lasers (e.g., 405 nm violet laser) and emission filters (e.g., 660/20 nm).[5]

-

The mean fluorescence intensity is proportional to the amount of intracellular this compound.

-

5.2. In Vitro Photosensitivity (Cytotoxicity) Assay

-

Objective: To determine the efficacy of this compound-PDT in killing cancer cells.

-

Methodology:

-

Human esophageal squamous cancer cells (e.g., Eca109) are seeded in 96-well plates.[7]

-

Cells are incubated with various concentrations of this compound (e.g., 0.005-1 µg/ml) for 24 hours in the dark.[7]

-

After incubation, the medium is replaced with fresh medium, and the cells are exposed to a laser light at the appropriate wavelength (e.g., 665 nm).[7]

-

A control group of cells is incubated with this compound but not exposed to light.

-

Cell viability is assessed at a specific time point post-irradiation (e.g., 24 or 48 hours) using a standard assay such as MTT or MTS, which measures mitochondrial activity.

-

The IC50 value (the concentration of this compound required to inhibit cell growth by 50%) is calculated.

-

5.3. In Vivo PDT Efficacy Studies

-

Objective: To evaluate the anti-tumor effect of this compound-PDT in an animal model.

-

Methodology:

-

Tumor-bearing animal models are established (e.g., mice with subcutaneous RIF tumors).[1][6]

-

This compound is administered to the animals, typically intravenously.

-

After a specific drug-light interval to allow for tumor accumulation of this compound, the tumor area is irradiated with a laser of the appropriate wavelength and fluence.[1]

-

Tumor volume is monitored over time and compared to control groups (e.g., no treatment, light only, this compound only).[1]

-

Treatment outcome can be assessed by metrics such as tumor growth delay or cure index.[1][8]

-

Visualizations: Pathways and Workflows

Diagram 1: Core Mechanism of this compound-PDT

Caption: The photochemical mechanism of this compound-mediated photodynamic therapy.

Diagram 2: this compound-PDT Induced Apoptotic Signaling

Caption: The intrinsic pathway of apoptosis induced by this compound-PDT.

Diagram 3: Experimental Workflow for In Vitro this compound-PDT Evaluation

Caption: A typical experimental workflow for assessing the in vitro efficacy of this compound-PDT.

References

- 1. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Comparison of singlet oxygen threshold dose for PDT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly known as HPPH or by its brand name Photochlor, is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll, this compound exhibits favorable photophysical and pharmacokinetic properties, including a strong absorption at 665 nm, which allows for deeper tissue penetration of light.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key experimental protocols, and a summary of its efficacy and pharmacokinetic data.

Introduction

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects in target tissues, primarily cancerous tumors.[2] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which leads to cellular damage and death.[3]

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound) is a chlorin-based photosensitizer that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers, including esophageal, lung, and head and neck cancers.[1][4] Its lipophilic nature facilitates its accumulation in tumor cells.[5] Compared to first-generation photosensitizers like Photofrin®, this compound has the advantage of causing only mild and rapidly declining skin photosensitivity.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₉H₄₈N₄O₄ | [5] |

| Molecular Weight | 636.8 g/mol | [5] |

| CAS Number | 149402-51-7 | [4] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 10 mg/mL, DMSO: 3 mg/mL, Ethanol: 0.33 mg/mL, DMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [5] |

| λmax | 229, 266, 318, 407, 660 nm | [5] |

Synthesis and Characterization

The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a typically starts from a chlorophyll derivative, such as pheophorbide a. The vinyl group at the 2-position of the pyropheophorbide-a macrocycle is chemically modified to introduce the 1-hexyloxyethyl group. This modification enhances the compound's lipophilicity and improves its photosensitizing properties.

Detailed characterization data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for confirming the structure and purity of the synthesized compound. This data is often found in the supplementary information of publications detailing its synthesis.

Mechanism of Action in Photodynamic Therapy

The primary mechanism of action of this compound in PDT is through a Type II photochemical reaction.

Experimental Workflow for PDT

Caption: General workflow of this compound-mediated photodynamic therapy.

Upon intravenous administration, this compound selectively accumulates in the cytoplasm of cancerous or pre-cancerous cells. Subsequent irradiation with laser light at approximately 665 nm excites this compound to its triplet state. This excited state then transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to cellular components, leading to cell death through both apoptosis and necrosis.

Signaling Pathways in this compound-Induced Cell Death

This compound-mediated PDT induces a complex network of signaling pathways that culminate in apoptotic and necrotic cell death. The process is often initiated by mitochondrial damage.

This compound-PDT Induced Apoptotic Pathway

Caption: Mitochondrial-mediated apoptotic pathway induced by this compound-PDT.

The generated ROS can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c.[6] This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[6] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the cell's fate following PDT.[7] this compound-PDT has been shown to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis.[6]

Quantitative Data

In Vitro Phototoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound-PDT, the IC50 value represents the concentration of this compound required to inhibit the viability of 50% of a cancer cell population upon light exposure.

| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Light Dose (J/cm²) | Reference |

| Eca109 | Human Esophageal Squamous Carcinoma | ~0.05 | 2 | [1] |

| Further data to be compiled from literature |

Pharmacokinetic Parameters in Cancer Patients

The following table summarizes the population pharmacokinetic parameters of this compound administered as a 1-hour intravenous infusion in cancer patients.

| Parameter | Mean Value | Variance |

| Volume of Distribution (Vc) | 2.40 L/m² | 0.259 |

| Steady-State Volume (Vss) | 9.58 L/m² | 11.6 |

| Systemic Clearance (CL) | 0.0296 L/h/m² | 0.000094 |

| Distributional Clearance (CLd) | 0.144 L/h/m² | 0.00166 |

These parameters are consistent with a highly lipophilic agent that is extensively bound to plasma proteins.

Experimental Protocols

In Vitro Phototoxicity Assay (CCK-8)

This protocol outlines a general procedure for determining the phototoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Incubation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.005 to 1 µg/mL). Incubate the cells for a predetermined period (e.g., 24 hours) in the dark.

-

Light Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium. Expose the cells to a light source with a wavelength of approximately 665 nm at a specified light dose (e.g., 2 J/cm²). Control groups should include cells treated with this compound but no light, and cells exposed to light with no this compound.

-

Cell Viability Assessment: Following irradiation, incubate the cells for a further 24-48 hours. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the analysis of this compound concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

To a 200 µL plasma sample, add a protein precipitating agent such as acetonitrile or methanol (e.g., in a 2:1 or 3:1 ratio).

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant containing this compound.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is around 1 mL/min for a standard analytical column.

-

Detection: this compound can be detected by UV-Vis absorbance at its Soret band (around 407 nm) for high sensitivity.

-

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is then determined by comparing their peak areas to the calibration curve.

Conclusion

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a is a potent second-generation photosensitizer with significant potential in the photodynamic therapy of cancer. Its favorable photophysical and pharmacokinetic properties, coupled with a well-defined mechanism of action, make it a valuable tool for researchers and clinicians. This technical guide provides a foundational understanding of this compound, which should be supplemented with detailed information from the primary literature for specific research and development applications.

References

- 1. Efficacy of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a in photodynamic therapy of human esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

HPPH (Photochlor): A Technical Guide for Cancer Research

An In-depth Examination of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) for Photodynamic Therapy in Oncology

Abstract

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive treatment modality for various solid tumors. This guide focuses on this compound (Photochlor), a highly promising second-generation photosensitizer. Derived from chlorophyll, this compound exhibits favorable photophysical properties, including strong absorption at 665 nm, which allows for deeper tissue penetration of light. Compared to first-generation photosensitizers, this compound offers the significant advantage of reduced skin photosensitivity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the critical signaling pathways involved in its anticancer effects. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a three-component treatment involving a photosensitizer, a specific wavelength of light, and oxygen.[1] The photosensitizer is administered systemically and preferentially accumulates in tumor tissue. Subsequent illumination of the tumor with light of a specific wavelength activates the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2] These ROS induce cellular damage, vascular shutdown, and an anti-tumor immune response, resulting in targeted tumor destruction.[3]

This compound, with the chemical name 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a, is a second-generation chlorin-based photosensitizer.[4] It has demonstrated significant therapeutic potential in clinical trials for cancers such as esophageal and head and neck carcinomas.[1][5] Its advantages over first-generation agents like Photofrin® include a more defined chemical structure, greater potency, and a rapid clearance from the skin, which mitigates the prolonged photosensitivity that is a major drawback of older agents.[5]

Mechanism of Action

The therapeutic effect of this compound-PDT is initiated by the absorption of light (around 665 nm), which transitions the this compound molecule from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state of this compound can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type II Reaction: This is the predominant pathway. The triplet this compound transfers its energy directly to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen has a short lifetime and a small radius of action (~20 nm), ensuring its cytotoxic effects are localized to the areas of this compound accumulation and light delivery.

-

Type I Reaction: The triplet this compound can also react with biological substrates, like lipids or proteins, to produce free radicals and radical ions. These species can then react with oxygen to produce other ROS.

The generated ROS inflict damage on cellular components, including membranes, mitochondria, and the endoplasmic reticulum, triggering multiple cell death pathways and a robust anti-tumor immune response. High-dose PDT tends to cause cell death by necrosis, while lower-dose regimens primarily induce apoptosis.[6]

Preclinical and Clinical Efficacy: Quantitative Data

The efficacy of this compound-PDT has been evaluated extensively in both preclinical models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vitro Efficacy of this compound-PDT

| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | IC₅₀ (µg/mL) | Reference |

| Eca109 | Human Esophageal Squamous Cell Carcinoma | 0.005 - 1.0 | 2 | 0.07 | [7] |

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Preclinical In Vivo Efficacy of this compound-PDT

| Tumor Model | Cancer Type | This compound Dose (mg/kg) | Outcome | Reference |

| Eca109 Xenograft (Mice) | Human Esophageal Squamous Cell Carcinoma | 0.6 - 1.0 | Significant tumor growth inhibition, comparable to 10 mg/kg Photofrin. | [7] |

| Patient-Derived Xenograft (HNC) | Head and Neck Cancer | Equivalent dose to liposomal formulation | Reduced tumor growth rate compared to controls. | [1] |

Table 3: Clinical Trial Response Rates for this compound-PDT

| Cancer Type | This compound Dose (mg/m²) | Light Dose (J/cm²) | Cohort | Complete Response (CR) Rate | Reference |

| Barrett's Esophagus (HGD & Early Carcinoma) | 3 | 175 | Light dose escalation | 100% (at 1 year) | [5] |

| Barrett's Esophagus (HGD & Early Carcinoma) | 4 | 150 | Light dose escalation | 100% (at 1 year) | [5] |

| Barrett's Esophagus (All regimens) | 3 - 6 | 150 - 200 | Combined | 72% (at 1 year) | [5] |

HGD: High-Grade Dysplasia.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dose | Model | Key Parameters | Reference |

| Rat | 4 mg/kg (IV) | Two-compartment | Rapid distribution from central to peripheral compartment; slow elimination from peripheral compartment. | [8] |

Signaling Pathways in this compound-PDT

This compound-PDT initiates a complex network of signaling pathways that culminate in tumor cell death and the activation of an anti-tumor immune response. The primary mechanisms are apoptosis (programmed cell death) and immunogenic cell death (ICD).

Apoptosis Induction

This compound has been shown to localize in the mitochondria and endoplasmic reticulum.[4] Damage to these organelles by ROS is a potent trigger for the intrinsic pathway of apoptosis.

Caption: Mitochondrial-dependent apoptosis pathway initiated by this compound-PDT.

Immunogenic Cell Death (ICD)

Beyond direct cell killing, a critical component of PDT's success is its ability to induce immunogenic cell death (ICD). This form of apoptosis is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.[3] Key DAMPs released during this compound-PDT include surface-exposed calreticulin (CRT), and secreted ATP. These molecules promote the maturation of dendritic cells (DCs) and their presentation of tumor antigens to T cells, fostering a systemic anti-tumor immune response.[6][9]

Caption: this compound-PDT stimulates an anti-tumor immune response via ICD.

Experimental Protocols

The following are generalized protocols based on common methodologies cited in this compound-PDT research. Specific parameters should be optimized for each cell line and animal model.

In Vitro this compound-PDT Protocol

This protocol outlines a typical experiment to assess the cytotoxicity of this compound-PDT on an adherent cancer cell line.

Caption: A typical multi-day workflow for an in vitro this compound-PDT experiment.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Eca109) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Photosensitizer Incubation: Prepare various concentrations of this compound (e.g., 0.005–1 µg/ml) in a culture medium.[7] Remove the old medium from the cells and add the this compound-containing medium. Incubate for 24 hours in the dark to allow for cellular uptake.[7] Include control wells with no this compound.

-

Wash and Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound and replace it with a fresh culture medium.

-

Light Treatment: Irradiate the cells with a 665 nm laser at a specific power density (e.g., 20 mW/cm²) to deliver the desired light dose (e.g., 2 J/cm²).[7] Keep a set of "dark toxicity" plates that are treated with this compound but not exposed to light.

-

Post-Treatment Incubation: Return the plates to the incubator for a further 48 hours.[7]

-

Viability Assessment: Measure cell viability using a standard method such as a CCK8 or MTT assay to determine the IC₅₀.[7]

In Vivo this compound-PDT Protocol (Xenograft Model)

This protocol describes a typical efficacy study in a subcutaneous tumor model in mice.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., Eca109) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

This compound Administration: Administer this compound intravenously (IV) at the desired dose (e.g., 4 mg/kg in rats, or 0.15-1.0 mg/kg in mice).[7][8] The drug is typically dissolved in a vehicle like 10% Tween 80 and 5% DMSO in saline.[8]

-

Drug-Light Interval (DLI): Wait for a specified period (e.g., 24 hours) to allow for optimal tumor accumulation and clearance from normal tissues.

-

Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength (665 nm) to the tumor area using a laser with a fiber optic diffuser to ensure uniform illumination.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).[7] Also, monitor animal weight and general health as indicators of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated to determine efficacy.[7]

Conclusion and Future Directions

This compound (Photochlor) is a potent second-generation photosensitizer with a well-defined mechanism of action and a favorable safety profile. Preclinical and clinical data strongly support its efficacy in treating various solid tumors, particularly through the induction of apoptosis and a robust, immunogenic cell death. The ability of this compound-PDT to convert the treated tumor into an in situ vaccine is a particularly exciting avenue for future research.

Future work will likely focus on:

-

Combination Therapies: Combining this compound-PDT with immune checkpoint inhibitors to amplify the systemic anti-tumor immune response.

-

Advanced Delivery Systems: Utilizing nanotechnology, such as liposomal formulations, to further enhance tumor-specific targeting and uptake of this compound.[1]

-

Optimizing Treatment Protocols: Refining drug and light dosimetry for different tumor types and stages to maximize therapeutic outcomes while minimizing side effects.

This guide provides a foundational understanding of this compound for cancer research. The detailed data, protocols, and pathway diagrams offer valuable tools for scientists working to harness the full potential of this promising photodynamic therapy agent.

References

- 1. Photoactivated this compound-Liposomal Therapy for the Treatment of HPV-Negative Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel porphyrazine-based photodynamic anti-cancer therapy induces immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunogenic Cell Death: Can It Be Exploited in PhotoDynamic Therapy for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a in photodynamic therapy of human esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-Clinical Compartmental Pharmacokinetic Modeling of 2-[1-hexyloxyethyl]-2-Devinyl Pyropheophorbide-a (this compound) as a Photosensitizer in Rat Plasma by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Hpph: A Technical Guide

Introduction

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly known as Hpph or Photochlor, is a second-generation photosensitizer that has garnered significant interest in the field of photodynamic therapy (PDT). As a derivative of chlorophyll a, this compound exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1][2] This property, combined with its efficacy in generating cytotoxic reactive oxygen species (ROS) upon photoactivation and a favorable pharmacokinetic profile, makes this compound a promising agent for the treatment of various cancers.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from methyl pyropheophorbide-a, which can be derived from chlorophyll. The general synthetic pathway involves the conversion of the vinyl group at the C3 position to a 1-hexyloxyethyl group.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general procedure for the synthesis of this compound from methyl pyropheophorbide-a.

Step 1: Formation of the Bromo-intermediate

-

Dissolve methyl pyropheophorbide-a in a suitable organic solvent, such as dichloromethane or chloroform.

-

Add a solution of hydrogen bromide in acetic acid dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

Step 2: Etherification with 2-Hexanol

-

Dissolve the crude bromo-intermediate in a suitable solvent, such as dichloromethane.

-

Add 2-hexanol to the reaction mixture.

-

The reaction can be promoted by the addition of a mild base.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude methyl ester of this compound.

Step 3: Hydrolysis to this compound

-

Dissolve the crude this compound methyl ester in a mixture of tetrahydrofuran and methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction is complete, acidify the mixture with a dilute acid, such as hydrochloric acid.

-

Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate to obtain crude this compound.

Step 4: Purification

-

The crude this compound is typically purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the final product as a dark solid.

References

The Photophysical Landscape of Hpph: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (Hpph), a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical and pharmacokinetic properties. As a derivative of chlorophyll-a, this compound exhibits strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light, a crucial attribute for treating solid tumors. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and an exploration of the cellular signaling pathways it modulates upon photoactivation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other photosensitizers.

Core Photophysical Properties of this compound

The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical characteristics. These properties dictate its ability to absorb light, generate cytotoxic reactive oxygen species (ROS), and ultimately induce cell death. The key photophysical parameters of this compound are summarized below.

Quantitative Photophysical Data

| Property | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ | - |

| Absorption Maximum (λ_max_) | ~665 nm | - |

| Fluorescence Quantum Yield (Φ_F_) | 0.32 (for Pyropheophorbide-a) | Dichloromethane |

| 0.42 (for Pyropheophorbide-a methyl ester) | Dichloromethane | |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.44 - 0.85 (typical for porphyrins) | Various |

| ~0.60 (for similar porphyrin compounds) | N,N-dimethylformamide | |

| Excited State Lifetime (τ_T_) | Tens of microseconds to milliseconds (typical for porphyrin triplets) | Various |

| 57 ms (for a Ga-DP complex on filter paper) | Solid Support |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount in the characterization of photosensitizers. This section provides detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., spectrophotometric grade ethanol, methanol, or DMSO) to prepare a stock solution of known concentration (typically in the range of 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max_).

-

Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the λ_max_ (~665 nm for this compound). Use the pure solvent as a blank.

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine B in ethanol (Φ_F_ = 0.65) is a suitable standard.

-

Preparation of Solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement of Absorption and Emission Spectra:

-

Record the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)

where:

-

Φ_F,std_ is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines passing through the origin. The ratio of the slopes can be used to calculate the quantum yield.

-

Measurement of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (Φ_Δ_) quantifies the efficiency of singlet oxygen generation. A common method involves the use of a chemical scavenger that reacts with singlet oxygen, leading to a measurable change in its concentration.

Protocol:

-

Selection of a Chemical Probe: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger that is bleached upon reaction with singlet oxygen.

-

Preparation of Solutions: Prepare solutions of this compound and a reference photosensitizer with a known Φ_Δ_ (e.g., methylene blue) in a suitable solvent (e.g., ethanol). Add DPBF to each solution at a concentration where its absorbance at the monitoring wavelength is significant.

-

Photobleaching Experiment:

-

Expose the solutions to a monochromatic light source that excites the photosensitizer but not DPBF.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.

-

-

Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (Φ_Δ,sample_) can be calculated using the following equation:

Φ_Δ,sample_ = Φ_Δ,ref_ × (k_sample_ / k_ref_) × (P_ref_ / P_sample_)

where:

-

Φ_Δ,ref_ is the singlet oxygen quantum yield of the reference.

-

k is the rate constant of DPBF photobleaching, obtained from the slope of a plot of ln(A₀/Aₜ) versus irradiation time.

-

P is the rate of photon absorption by the photosensitizer.

-

Cellular Signaling Pathways in this compound-Mediated PDT

Upon light activation, this compound generates ROS, primarily singlet oxygen, which initiates a cascade of cellular events culminating in cell death. The mode of cell death—apoptosis, necrosis, or autophagy—is dependent on the PDT dose and the subcellular localization of the photosensitizer.

General Experimental Workflow for Characterizing Photosensitizers

Caption: Workflow for characterizing a novel photosensitizer.

This compound-PDT Induced Signaling Pathways

This compound-PDT-induced ROS production triggers a complex network of signaling pathways that ultimately determine the fate of the cell. Key pathways implicated include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Caption: this compound-PDT activates stress-responsive signaling pathways.

The generation of ROS by photoactivated this compound induces cellular stress, leading to the activation of the MAPK and PI3K/Akt signaling cascades. The MAPK pathway, through the Raf-MEK-ERK cascade, can lead to the activation of transcription factors like AP-1 (Activator Protein-1), which plays a role in apoptosis. Similarly, the PI3K/Akt pathway can influence cell survival and apoptosis, in part through the regulation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The balance between these pro- and anti-apoptotic signals, along with the extent of cellular damage, dictates whether the cell undergoes apoptosis, necrosis, or autophagy.

This compound stands as a promising photosensitizer for photodynamic therapy, characterized by its strong absorption in the therapeutic window and its efficiency in generating cytotoxic singlet oxygen. A thorough understanding of its photophysical properties, coupled with standardized experimental protocols for their measurement, is essential for its continued development and clinical translation. Furthermore, elucidating the intricate signaling pathways activated by this compound-PDT will pave the way for rational combination therapies aimed at enhancing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides a foundational resource for researchers dedicated to advancing the field of photodynamic therapy.

In-Depth Technical Guide: HPPH Biodistribution and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) for the treatment of various cancers. Its efficacy is intrinsically linked to its biodistribution and pharmacokinetic profile, which dictates the therapeutic window and potential for off-target toxicity. This technical guide provides a comprehensive overview of the biodistribution and pharmacokinetics of this compound in preclinical animal models, presenting quantitative data, detailed experimental methodologies, and a visualization of the key apoptotic signaling pathway induced by this compound-PDT.

I. Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily investigated in rodent models, revealing a characteristic two-compartment model of distribution and elimination.

Animal Models and Key Findings

-

Wistar Rats: Following intravenous administration of a 4 mg/kg dose, this compound exhibits rapid distribution from the central to the peripheral compartment, followed by a slow elimination phase. This pharmacokinetic behavior is consistent with a two-compartment model.[1]

-

Mice: After a 1 mg/kg intravenous injection of radiolabeled [14C]this compound, the plasma concentration of this compound demonstrates a biexponential decay. The initial rapid distribution phase (α-phase) has a half-life of approximately 0.69 hours, while the slower elimination phase (β-phase) has a half-life of 21 hours. Fecal excretion is the primary route of elimination for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Dose (Intravenous) | Key Pharmacokinetic Parameters | Reference |

| Wistar Rat | 4 mg/kg | Follows a two-compartment model with rapid distribution and slow elimination. | [1] |

| Mouse | 1 mg/kg | Plasma Half-life (t½): α-phase: 0.69 hours, β-phase: 21 hours |

II. Biodistribution of this compound

The tissue distribution of this compound is a critical determinant of its tumor-targeting capabilities and potential for inducing photosensitivity in healthy tissues. Studies in animal models have provided valuable insights into the relative accumulation of this compound in tumors and various organs.

Tumor-Specific Uptake

In a nude rat model with implanted U87 human glioma cells, this compound demonstrated preferential accumulation in tumor tissue compared to the surrounding brain tissue. At 24 hours after an intravenous injection of 0.5 mg/kg this compound, the tumor-to-brain drug concentration ratios ranged from 5:1 to 15:1.[2] This selective uptake is a key attribute for effective tumor destruction while minimizing damage to healthy brain tissue.

Organ Distribution

Following systemic administration in mice, this compound distributes to various organs, with the highest concentrations typically observed in the liver. The general order of this compound uptake in different tissues is as follows:

Liver > Adrenals > Lung > Spleen > Kidney > Urinary Bladder > Heart > Eye > Skin > Pancreas > Muscle > Testes > Fat > Brain

This distribution pattern is largely correlated with the relative blood perfusion rates in these tissues. The high accumulation in the liver is consistent with its role as the primary organ for drug metabolism and clearance.

Table 2: Relative Biodistribution of this compound in Mice

| Organ | Relative Concentration |

| Liver | Highest |

| Adrenals | High |

| Lung | High |

| Spleen | Moderate |

| Kidney | Moderate |

| Urinary Bladder | Moderate |

| Heart | Moderate |

| Eye | Low |

| Skin | Low |

| Pancreas | Low |

| Muscle | Low |

| Testes | Low |

| Fat | Low |

| Brain | Lowest |

III. Experimental Protocols

Accurate assessment of this compound biodistribution and pharmacokinetics relies on robust and well-defined experimental methodologies.

General Workflow for Biodistribution Studies

Caption: General workflow for this compound biodistribution studies in animal models.

Detailed Methodology for this compound Quantification in Tissues

-

Tissue Homogenization:

-

Excise tissues of interest at specified time points post-HPPH injection.

-

Weigh the wet tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

-

This compound Extraction:

-

To the tissue homogenate, add a mixture of organic solvents, such as chloroform and methanol (typically in a 2:1 v/v ratio), to precipitate proteins and extract the lipophilic this compound.

-

Vortex the mixture vigorously and allow it to stand to ensure complete extraction.

-

-

Phase Separation and Collection:

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

Carefully collect the organic (lower) phase containing the extracted this compound.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the organic solvent under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume of a suitable solvent compatible with the analytical method (e.g., methanol for HPLC).

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Analyze the reconstituted samples using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for this compound separation. Detection is typically performed using a fluorescence or UV-Vis detector set at the characteristic absorption wavelength of this compound (around 410 nm or 665 nm).

-

Fluorescence Spectroscopy: Measure the fluorescence emission of the reconstituted samples using a spectrofluorometer. The excitation and emission wavelengths should be optimized for this compound (typically around 410 nm for excitation and 670 nm for emission). A standard curve of known this compound concentrations should be prepared to quantify the amount of this compound in the tissue samples.

-

IV. This compound-PDT Signaling Pathway

The therapeutic effect of this compound-PDT is primarily mediated by the induction of apoptosis in cancer cells. This process is initiated by the generation of reactive oxygen species (ROS) upon photoactivation of this compound, which triggers a cascade of molecular events culminating in programmed cell death.

References

Cellular localization of Hpph photosensitizer

An In-depth Technical Guide to the Cellular Localization of Hpph Photosensitizer

Introduction

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound), commercially known as Photochlor, is a potent second-generation photosensitizer derived from chlorophyll-a.[1][2] It is utilized in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][3] The core principle of PDT involves three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[4] Upon activation by light (optimally around 665 nm for this compound), the photosensitizer transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cellular damage and death.[4][5]

The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer in target tissues and, more specifically, its subcellular localization.[6][7] The intracellular site of ROS generation dictates the initial targets of photodamage and subsequently determines the primary mechanism of cell death (e.g., apoptosis or necrosis).[7][8] Understanding where this compound localizes within the cell is therefore paramount for optimizing treatment protocols and developing next-generation, organelle-specific photosensitizers. This guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution, the experimental methods used for its determination, and the key signaling pathways it initiates upon photoactivation.

Cellular Uptake and Primary Localization Sites

This compound is an amphiphilic molecule, a characteristic that influences its interaction with cellular membranes, aggregation properties, and intracellular distribution.[1] Its uptake into cells is a critical first step, leading to its accumulation in specific subcellular compartments. High-magnification fluorescence microscopy has revealed that this compound primarily localizes within the membranes of cytoplasmic organelles rather than the plasma membrane or nucleus.[2][4] The key organelles targeted by this compound are the mitochondria, the endoplasmic reticulum (ER), and lysosomes.[1][4]

-

Mitochondria and Endoplasmic Reticulum (ER) : Multiple studies have identified mitochondria and the ER as primary accumulation sites for this compound.[2][4] Localization in these organelles is particularly significant for PDT efficacy. The mitochondria are central to cellular metabolism and apoptosis. Damage to mitochondrial membranes can disrupt the electron transport chain, decrease ATP production, and lead to the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade.[1][7] The ER is involved in protein synthesis and calcium homeostasis; damage to the ER can induce ER stress and trigger apoptotic pathways.[6]

-

Lysosomes : Lysosomes are also a key target for this compound.[1] These organelles contain a host of hydrolytic enzymes.[8] Upon photo-irradiation, ROS generated within the lysosomes can cause lysosomal membrane permeabilization (LMP), leading to the release of these enzymes into the cytoplasm, a process that can trigger catastrophic cellular damage and cell death.[8]

The specific distribution can be cell-type dependent. For instance, in a co-culture of head and neck cancer cells and fibroblasts, this compound accumulated at significantly higher rates in the cancer cells, localizing within the mitochondria and ER.[4]

Quantitative Analysis of this compound Distribution

Quantifying the concentration of photosensitizers within different cellular compartments is challenging but essential for understanding PDT mechanisms. This is often achieved through fluorescence-based techniques, where the intensity of this compound's intrinsic fluorescence is measured in isolated organelles or visualized directly within the cell.

| Cellular Compartment | Method of Analysis | Reported this compound Accumulation | Reference |

| Mitochondria | Fluorescence Microscopy | Primary localization site | [4],[2] |

| Endoplasmic Reticulum | Fluorescence Microscopy | Primary localization site | [4],[2] |

| Lysosomes | Fluorescence Microscopy | Identified as a localization site | [1] |

| Tumor Tissue (in vivo) | Laser-Induced Fluorescence | Peak fluorescence at 48 hours post-injection | [9] |

| Various Tumor Cell Lines | Flow Cytometry | Cellular uptake is cell-line dependent and can be several-fold higher than in non-cancerous cells. | [4],[2] |

| 4T1 Murine Cancer Cells | Confocal Microscopy | Cells treated with a graphene oxide-PEG-Hpph nanocomplex showed stronger fluorescence than those treated with free this compound. | [10] |

Experimental Protocols for Determining Subcellular Localization

The determination of a photosensitizer's subcellular localization relies on a combination of advanced microscopy and biochemical techniques.

Protocol 1: Fluorescence Microscopy and Colocalization

This method uses the intrinsic fluorescence of this compound and commercially available fluorescent probes that specifically stain different organelles. Colocalization of the this compound signal with an organelle-specific probe confirms its location.

Methodology:

-

Cell Culture : Plate cells (e.g., A549, HeLa, or a relevant cancer cell line) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

-

This compound Incubation : Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.

-

Organelle Staining : In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe to the culture medium. Examples include:

-

MitoTracker™ Green FM for mitochondria.

-

ER-Tracker™ Blue-White DPX for the endoplasmic reticulum.

-

LysoTracker™ Red DND-99 for lysosomes.

-

-

Washing : Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound this compound and probes.

-

Imaging : Immediately image the live cells using a confocal laser scanning microscope (CLSM).

-

Use appropriate laser lines and emission filters for this compound (e.g., excitation at ~405 nm, emission at ~665 nm) and the specific organelle probes.

-

Acquire separate images for the this compound channel, the organelle probe channel, and a brightfield/DIC channel.

-

-

Analysis : Merge the images from the different channels. Areas where the this compound fluorescence signal spatially overlaps with the organelle probe signal (e.g., appearing as a combined color in the merged image) indicate colocalization. Quantitative colocalization analysis can be performed using software to calculate correlation coefficients (e.g., Pearson's coefficient).

Protocol 2: Subcellular Fractionation and Spectrofluorometry

This biochemical approach involves physically separating the cellular organelles through differential centrifugation and then quantifying the amount of this compound in each fraction.

Methodology:

-

Cell Culture and this compound Incubation : Grow cells in large culture flasks and incubate with this compound as described in the microscopy protocol.

-

Cell Harvesting : Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation (e.g., 500 x g for 5 minutes).

-

Homogenization : Resuspend the cell pellet in an ice-cold hypotonic fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. This process breaks the plasma membrane while leaving most organelle membranes intact.

-

Differential Centrifugation :

-

Nuclear Fraction : Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes) to pellet the nuclei.[11]

-

Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Microsomal Fraction (ER/Golgi) : Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

-

Cytosolic Fraction : The final supernatant contains the soluble cytosolic components.

-

-

This compound Quantification :

-

Resuspend each organelle pellet in a suitable buffer containing a detergent (e.g., 0.1% SDS or Triton X-100) to solubilize the this compound.

-

Measure the fluorescence of each fraction using a spectrofluorometer (Excitation ~407 nm, Emission ~660 nm).[5]

-

Measure the total protein content of each fraction (e.g., using a BCA or Bradford assay) to normalize the fluorescence signal.

-

Calculate the concentration of this compound in each fraction by comparing the fluorescence to a standard curve of known this compound concentrations.[12]

-

This compound-PDT Induced Signaling Pathways

Once localized within these critical organelles, photoactivation of this compound initiates a cascade of molecular signaling events that culminate in cell death. The generated ROS directly oxidize lipids, proteins, and nucleic acids in their immediate vicinity, triggering stress and death signals.

-

Apoptosis Induction : Damage to mitochondria is a potent trigger for the intrinsic pathway of apoptosis. ROS-induced mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.[1]

-

MAPK Pathways : PDT is known to cause strong activation of stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, while the pro-survival ERK pathway is often not activated.[13] These pathways can contribute to the apoptotic response.

-

STAT3 Cross-linking : this compound-PDT has been shown to induce cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[14] Constitutive activation of STAT3 is a hallmark of many cancers, and its PDT-induced cross-linking and subsequent inactivation can abrogate its pro-survival signaling.[14]

-

Inflammatory Response : In a tumor microenvironment, this compound-PDT can induce an acute inflammatory response, characterized by the local production of cytokines and chemokines such as IL-6 and macrophage inflammatory protein-2 (MIP-2), which recruit neutrophils to the treated area.[13] This inflammatory and immune response is a crucial component of the overall anti-tumor effect of PDT.[4]

Visualized Workflows and Pathways

This compound Cellular Trafficking

Caption: Workflow of this compound from administration to key subcellular organelle localization.

Experimental Workflow for Localization Studies

Caption: Parallel experimental workflows to determine this compound subcellular localization.

This compound-PDT Signaling Pathways

References

- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Trafficking of a Single Photosensitizing Molecule to Different Intracellular Organelles Demonstrates Effective Hydroxyl Radical-Mediated Photodynamic Therapy in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement [frontiersin.org]

- 8. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization and treatment of transformed tissues using the photodynamic sensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPPH-PDT in in vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) in photodynamic therapy (PDT) for in vitro cell culture models. This compound is a second-generation photosensitizer that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS), leading to localized cellular damage and induction of apoptosis or necrosis in cancer cells.[1]

Mechanism of Action

Photodynamic therapy with this compound is a two-step process. First, the non-toxic photosensitizer, this compound, is administered to the cancer cells and is taken up by the cells. Following an incubation period to allow for cellular uptake and localization, the cells are irradiated with light, typically in the red region of the visible spectrum (around 660-670 nm), which corresponds to the absorption peak of this compound.[1]

Upon light absorption, the this compound molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. The excited triplet state of this compound can then react with molecular oxygen in the surrounding cellular environment through two types of reactions:

-

Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then react with oxygen to produce ROS such as superoxide, hydroxyl radicals, and hydrogen peroxide.

-

Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1]

These ROS are potent oxidizing agents that can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and triggers signaling pathways that can lead to programmed cell death (apoptosis) or, at higher doses, necrotic cell death.[1][2]

Quantitative Data Summary

The efficacy of this compound-PDT is dependent on several factors, including the cell line, this compound concentration, incubation time, and the light dose delivered. The following tables summarize quantitative data from various in vitro studies.

Table 1: this compound-PDT Parameters and Cytotoxicity in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Incubation Time (hours) | Light Dose (J/cm²) | Wavelength (nm) | Outcome (e.g., IC50, % Cell Viability) |

| Panc-1 | Pancreatic Cancer | 1 mg/kg (equivalent) | - | 0.15 | 670 | LD50 |

| MAT-LyLu | Prostate Cancer | 0.24, 1.2, 3.6, 12 µM | 4 | - | 650 | Concentration-dependent decrease in cell survival |

| Colon26 | Colon Cancer | 0.4 µM | 24 | 0.0 - 2.0 | 665 | IC50 values determined by MTT assay |

| RIF | Murine Fibrosarcoma | 0.4 µM | 24 | 0.0 - 2.0 | 665 | IC50 values determined by MTT assay |

| 4T1 | Murine Mammary Cancer | 1 µM | 24 | - | - | Increased cellular uptake with GO-PEG-HPPH compared to free this compound |

| HNT-1 | Head and Neck Cancer | - | 24 | - | - | 3-5 times higher this compound accumulation than fibroblast cells |

| HN-85-1 | Head and Neck Cancer | - | 24 | - | - | Lost ~90% of this compound within 24 hours |

Table 2: Parameters for this compound-PDT Induced Apoptosis

| Cell Line | Cancer Type | This compound Concentration | Light Dose (J/cm²) | Time Post-PDT (hours) | Assay | Key Findings |

| Various | Cancer Cell Lines | Varies | Varies | 24-48 | Annexin V/PI Staining | Dose-dependent increase in apoptosis and necrosis |

| This compound/EPI/CPP-pGO treated cells | - | - | - | - | Colony Formation Assay | Inhibition of colony formation and induction of apoptosis |

Experimental Protocols

General Cell Culture and this compound Incubation

This protocol provides a general guideline for preparing cells for this compound-PDT. Specific conditions may need to be optimized for different cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound photosensitizer (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.

-

This compound Preparation: Prepare the desired concentrations of this compound in complete cell culture medium from a stock solution. It is recommended to perform a concentration-response curve to determine the optimal this compound concentration for your cell line. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

This compound Incubation: Remove the old medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells with this compound for a predetermined period (e.g., 4 to 24 hours) in a humidified incubator at 37°C and 5% CO₂. Protect the plates from light during incubation to prevent premature photosensitizer activation.

Light Irradiation Protocol

Materials:

-

Light source with a specific wavelength for this compound activation (e.g., laser or LED array, ~660-670 nm)

-

Power meter to measure the light intensity (fluence rate) in mW/cm²

-

PBS

Procedure:

-

Pre-irradiation Wash: After the this compound incubation period, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

-

Add Fresh Medium: Add fresh, complete cell culture medium to the cells.

-

Irradiation: Irradiate the cells with the light source. The total light dose (J/cm²) is determined by the light intensity (mW/cm²) and the exposure time (seconds).

-

Calculation: Light Dose (J/cm²) = Fluence Rate (W/cm²) x Time (s)

-

-

Post-irradiation Incubation: After irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before performing downstream assays.

Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability after this compound-PDT using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Procedure:

-

Perform this compound-PDT: Treat cells in a 96-well plate with this compound-PDT as described in the protocols above. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with light alone).

-

Add MTT Reagent: At the desired time point post-PDT, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

-

Solubilize Formazan: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assessment (Annexin V/PI Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Perform this compound-PDT: Treat cells in 6-well plates with the this compound-PDT protocol.

-

Harvest Cells: At the desired time point post-PDT, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash Cells: Wash the cells twice with cold PBS.

-

Resuspend in Binding Buffer: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro this compound-PDT.

Signaling Pathways

Reactive Oxygen Species (ROS)-Induced Apoptosis

This compound-PDT generates ROS, which can trigger the intrinsic pathway of apoptosis.

Caption: ROS-induced intrinsic apoptosis pathway.

STAT3 Signaling in PDT

Studies have shown that PDT can induce the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which can have pro-survival or pro-apoptotic effects depending on the cellular context.

Caption: Potential involvement of STAT3 signaling in this compound-PDT.

References

Standard Operating Procedure for HPPH Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) is a second-generation photosensitizer used in photodynamic therapy (PDT), a minimally invasive cancer treatment.[1] PDT involves the systemic administration of a photosensitizer, which preferentially accumulates in tumor tissue, followed by local irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen, leading to direct tumor cell cytotoxicity, damage to the tumor vasculature, and the induction of a robust anti-tumor immune response.[1][2] These application notes provide a detailed standard operating procedure for the preparation and administration of this compound in murine cancer models, along with an overview of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-mediated PDT in mice, providing a reference for experimental design.

Table 1: this compound Administration and Photodynamic Therapy Parameters in Murine Models

| Mouse Strain | Tumor Model | This compound Dosage | Administration Route | Drug-Light Interval (hours) | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |

| BALB/c | Colo26-HA | 0.4 µmol/kg | Intravenous (tail vein) | 18-24 | 665 | 48 or 132 | [3] |

| C3H | Radiation-Induced Fibrosarcoma (RIF) | 0.25 mg/kg | Intravenous (tail vein) | 24 | 665 | 100, 135, or 250 | [4] |

| Nude | Patient-Derived Xenograft (PDX) | Equivalent dose to liposomal formulation | Intravenous | 4 | 660 | Not specified (90 mW/cm² for 5 min) | [1] |

| BALB/c | Colon 26 | Not specified | Intravenous (tail vein) | 24 | 665 | 128 | [5] |

| Nude | U87 Glioblastoma | Not specified | Intravenous (tail vein) | 24 | 665 | 128 | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Reference |

| Half-life | Long (specific value not provided) | Mice | [6] |

| Plasma Clearance | Low | Mice | [6] |

| Peak Tumor Concentration | 4 hours (for this compound-liposomes) | Nude mice with PDX tumors | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Administration